Ácido 5-bromo-2-propoxibenzoico

Descripción general

Descripción

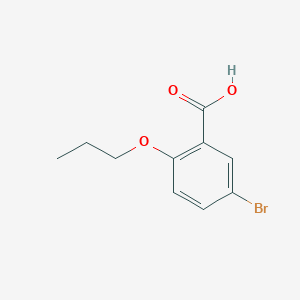

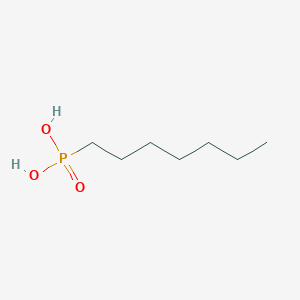

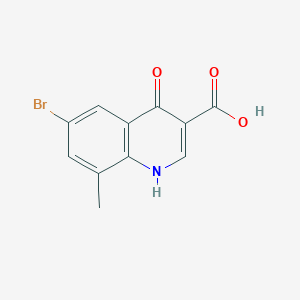

5-Bromo-2-propoxybenzoic acid is a useful research compound. Its molecular formula is C10H11BrO3 and its molecular weight is 259.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-Bromo-2-propoxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-propoxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Ciencia de Materiales: Síntesis de Polímeros

Ácido 5-bromo-2-propoxibenzoico: se utiliza en la síntesis de polímeros, donde el átomo de bromo puede actuar como un sitio reactivo para modificaciones químicas adicionales . Este compuesto se puede incorporar en cadenas de polímeros para crear copolímeros de bloque con propiedades específicas, como una mayor estabilidad térmica o una conductividad eléctrica alterada.

Ciencia de la Vida: Desarrollo de Medicamentos

En las ciencias de la vida, el ácido 5-bromo-2-propoxibenzoico sirve como precursor en la síntesis de varios candidatos a fármacos . Su estructura es particularmente útil en el desarrollo de inhibidores de moléculas pequeñas que pueden unirse a enzimas o sitios receptores, lo que podría conducir a nuevos tratamientos para enfermedades.

Síntesis Química: Bloque de Construcción

Este compuesto es un valioso bloque de construcción en la síntesis orgánica . El átomo de bromo es un buen grupo saliente, lo que lo hace adecuado para reacciones de sustitución nucleofílica. Se utiliza a menudo para introducir un grupo propoxibenzoico en moléculas más grandes, lo que puede ser fundamental en la síntesis de compuestos orgánicos complejos.

Cromatografía: Estándares Analíticos

This compound: se puede utilizar como un estándar analítico en cromatografía . Su tiempo de retención único ayuda en la identificación y cuantificación de compuestos similares en una mezcla, ayudando en la evaluación de la pureza de las sustancias farmacéuticas.

Investigación Analítica: Desarrollo de Métodos

En la investigación analítica, este compuesto se utiliza en el desarrollo de métodos para nuevas técnicas analíticas . Los investigadores pueden estudiar su comportamiento en diferentes condiciones cromatográficas para desarrollar nuevos métodos para la separación y análisis de compuestos aromáticos bromados.

Química Medicinal: Estudios SAR

This compound: participa en estudios de relación estructura-actividad (SAR) en química medicinal . Las modificaciones en su estructura pueden conducir a cambios en la actividad biológica, lo cual es crucial para optimizar la potencia y la selectividad de los agentes terapéuticos.

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

5-Bromo-2-propoxybenzoic acid plays a role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to participate in reactions at the benzylic position, which involves free radical bromination, nucleophilic substitution, and oxidation . These interactions can influence the activity of enzymes and proteins that are involved in these pathways. For example, the compound may interact with enzymes that catalyze the oxidation of alkyl side chains to carboxylic acid functional groups, thereby affecting the overall biochemical pathway.

Cellular Effects

The effects of 5-Bromo-2-propoxybenzoic acid on various types of cells and cellular processes are significant. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been shown to impact the redifferentiation of shoots and roots in plant cells, suggesting that it can alter cellular processes related to growth and development . Additionally, the compound’s interactions with cellular components can lead to changes in gene expression, which in turn can affect cellular metabolism and overall cell function.

Molecular Mechanism

At the molecular level, 5-Bromo-2-propoxybenzoic acid exerts its effects through specific binding interactions with biomolecules. The compound can participate in free radical reactions, where it loses a bromine atom and forms a radical that can interact with other molecules . This process can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, the compound’s ability to undergo nucleophilic substitution and oxidation reactions can result in changes in gene expression and enzyme activity, further influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Bromo-2-propoxybenzoic acid can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can undergo degradation, which may affect its efficacy and potency over time . Additionally, long-term exposure to the compound in in vitro or in vivo studies can lead to changes in cellular function, including alterations in gene expression and enzyme activity.

Dosage Effects in Animal Models

The effects of 5-Bromo-2-propoxybenzoic acid can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular processes, while higher doses can lead to significant changes in cell function. For example, higher doses of the compound have been shown to inhibit shoot redifferentiation in plant cells, indicating a threshold effect . Additionally, toxic or adverse effects may be observed at high doses, which can impact the overall health and function of the organism.

Metabolic Pathways

5-Bromo-2-propoxybenzoic acid is involved in various metabolic pathways, interacting with specific enzymes and cofactors. The compound can participate in oxidation reactions, where it is converted to carboxylic acid functional groups . These reactions can influence metabolic flux and metabolite levels, affecting the overall metabolic pathway. Additionally, the compound’s interactions with enzymes involved in these pathways can lead to changes in enzyme activity and metabolic regulation.

Transport and Distribution

The transport and distribution of 5-Bromo-2-propoxybenzoic acid within cells and tissues are critical for its activity and function. The compound can interact with specific transporters and binding proteins that facilitate its movement within the cell . These interactions can affect the localization and accumulation of the compound, influencing its overall efficacy and potency. Additionally, the compound’s distribution within tissues can impact its ability to reach target sites and exert its effects.

Subcellular Localization

The subcellular localization of 5-Bromo-2-propoxybenzoic acid is important for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localization mechanisms can influence the compound’s interactions with biomolecules and its overall efficacy. Additionally, the compound’s activity may be affected by its localization within specific subcellular compartments, impacting its ability to modulate cellular processes.

Propiedades

IUPAC Name |

5-bromo-2-propoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-2-5-14-9-4-3-7(11)6-8(9)10(12)13/h3-4,6H,2,5H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIKNXSROQAGMTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20399246 | |

| Record name | 5-bromo-2-propoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60783-91-7 | |

| Record name | 5-Bromo-2-propoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60783-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-bromo-2-propoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-formylphenoxy)methyl]benzoic Acid](/img/structure/B1334467.png)

![(3,5-Dimethyl-phenyl)-[4-(3-pyridin-3-yl-[1,2,4]-oxadiazol-5-yl)-piperidin-1-yl]-methanone](/img/structure/B1334468.png)

![Benzyl N-[(propylcarbamoyl)methyl]carbamate](/img/structure/B1334494.png)